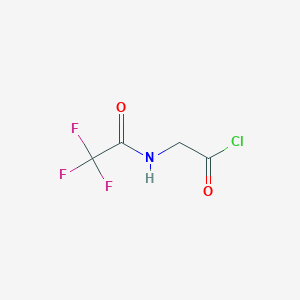

(2,2,2-Trifluoro-acetylamino)-acetyl chloride

Beschreibung

(2,2,2-Trifluoro-acetylamino)-acetyl chloride, commonly referred to as trifluoroacetyl chloride (CAS: 354-32-5), is a highly reactive acyl chloride with the molecular formula C₂ClF₃O. It is characterized by a trifluoromethyl group (-CF₃) attached to the carbonyl carbon, which significantly enhances its electrophilicity and stability compared to non-fluorinated analogs. This compound is widely utilized as a key intermediate in synthesizing fluorinated pharmaceuticals, agrochemicals, and specialty polymers . Its density is reported as 1.532 g/cm³, and it is classified under UN3057 as a toxic and corrosive substance, requiring careful handling .

Eigenschaften

Molekularformel |

C4H3ClF3NO2 |

|---|---|

Molekulargewicht |

189.52 g/mol |

IUPAC-Name |

2-[(2,2,2-trifluoroacetyl)amino]acetyl chloride |

InChI |

InChI=1S/C4H3ClF3NO2/c5-2(10)1-9-3(11)4(6,7)8/h1H2,(H,9,11) |

InChI-Schlüssel |

QHSRPJMYSWPKMW-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)Cl)NC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes

Protection-Chlorination Method

The most widely reported synthesis involves a two-step sequence: amine protection followed by carboxylic acid chlorination .

Step 1: N-Trifluoroacetylation of Glycine

Glycine reacts with trifluoroacetic anhydride (TFAA) under basic conditions to form N-trifluoroacetylglycine. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base:

$$

\text{H}2\text{N-CH}2\text{-COOH} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{TEA, DCM}} \text{CF}3\text{CO-NH-CH}2\text{-COOH} + \text{CF}3\text{CO}2\text{H}

$$

Key Parameters :

- Molar Ratio : TFAA:Glycine = 1.2:1 (prevents incomplete protection).

- Temperature : 0–25°C (avoids side reactions like racemization).

- Workup : Aqueous washes remove excess TFAA and TEA·HCl byproducts.

Step 2: Chlorination of N-Trifluoroacetylglycine

The carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$):

$$

\text{CF}3\text{CO-NH-CH}2\text{-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{CF}3\text{CO-NH-CH}2\text{-COCl} + \text{SO}2 + \text{HCl}

$$

Optimization Insights :

Alternative Chlorinating Agents

While SOCl$$_2$$ is predominant, other reagents offer distinct advantages:

Phosphorus pentachloride (PCl$$_5$$) is less preferred due to phosphorus byproduct contamination.

Reaction Optimization

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Case Study: Kilo-Lab Synthesis

A 10 kg batch of N-trifluoroacetylglycine was chlorinated using SOCl$$_2$$ (1.5 eq) in toluene under reflux. Key outcomes:

- Cycle Time : 8 h (including distillation).

- Waste Streams : SO$$2$$/HCl neutralized with NaOH, yielding Na$$2$$SO$$_3$$/NaCl.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Glycine | 12 |

| TFAA | 45 |

| SOCl$$_2$$ | 22 |

| Total | 79 |

Challenges and Solutions

Hydrolysis Mitigation

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(Trifluoracetoyl)amino]acetylchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Trifluoressigsäure zu bilden.

Reduktion: Reduktionsreaktionen können es in weniger reaktive Verbindungen umwandeln.

Substitution: Es unterliegt leicht nukleophilen Substitutionsreaktionen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit [(Trifluoracetoyl)amino]acetylchlorid verwendet werden, umfassen Amine, Alkohole und Alkalien. Diese Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Trifluoressigsäure, Trifluoracetamid und verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von [(Trifluoracetoyl)amino]acetylchlorid beinhaltet seine hohe Reaktivität gegenüber Nukleophilen. Die Trifluoracetoylgruppe verstärkt die Elektrophilie des Carbonylkohlenstoffs, wodurch er für nukleophile Angriffe anfälliger wird. Dies führt zur Bildung verschiedener substituierter Produkte, abhängig vom beteiligten Nukleophil.

Wirkmechanismus

The mechanism of action of Acetylchloride,[(trifluoroacetyl)amino]- involves its high reactivity towards nucleophiles. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares trifluoroacetyl chloride with three analogous compounds: trichloroacetyl chloride, 3-(2-furyl)acryloyl chloride, and 3',5'-dichloro-2,2,2-trifluoroacetophenone.

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group in trifluoroacetyl chloride reduces electron density at the carbonyl carbon more effectively than -Cl in trichloroacetyl chloride, leading to higher reactivity in nucleophilic acyl substitutions .

- Steric Considerations : Bulky substituents (e.g., the furyl group in 3-(2-furyl)acryloyl chloride) hinder reaction rates compared to smaller analogs like trifluoroacetyl chloride .

Reactivity and Solvolysis Mechanisms

Studies on substituted acetyl chlorides reveal marked differences in solvolysis mechanisms depending on substituents:

- Trifluoroacetyl chloride undergoes solvolysis in aqueous fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) via a bimolecular nucleophilic substitution (SN2) pathway due to its strong electron-withdrawing -CF₃ group, which stabilizes the transition state .

- In contrast, acetyl chlorides with aromatic substituents (e.g., 3-(2-furyl)acryloyl chloride) follow a dissociative (SN1) mechanism in polar solvents, as resonance stabilization of the acylium ion dominates .

- Trichloroacetyl chloride exhibits intermediate behavior, with solvent isotope effects suggesting a mixed SN1-SN2 mechanism .

Research Findings and Trends

Recent studies highlight the superior performance of trifluoroacetyl chloride in high-throughput pharmaceutical synthesis due to its rapid reaction kinetics and compatibility with fluorinated solvents . However, trichloroacetyl chloride remains cost-effective for non-fluorinated applications . Innovations in catalysis (e.g., Lewis acid-assisted acylation) are expanding the utility of both compounds in green chemistry .

Biologische Aktivität

(2,2,2-Trifluoro-acetylamino)-acetyl chloride is a synthetic compound characterized by its trifluoroacetyl group, which significantly enhances its biological activity. The molecular formula is CHClFNO, with a molecular weight of 189.52 g/mol. This compound is notable for its high reactivity and potential applications in pharmaceuticals and biochemical research.

The presence of the trifluoroacetyl group increases the electrophilic nature of the compound, facilitating nucleophilic attacks in various reactions. The compound's reactivity is essential for its interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that (2,2,2-Trifluoro-acetylamino)-acetyl chloride exhibits potential anti-inflammatory and anticancer properties. The trifluoromethyl group enhances binding affinity to specific molecular targets, which is crucial for its mechanism of action in therapeutic applications.

The compound's ability to form hydrogen bonds due to its functional groups stabilizes interactions with biological molecules. This stabilization is vital for understanding its therapeutic potential.

Case Studies and Research Findings

-

Binding Affinity Studies

- Studies have shown that compounds with trifluoromethyl groups generally exhibit increased binding affinities to target proteins compared to their non-fluorinated counterparts. This characteristic has been explored in various enzyme inhibition assays.

-

Anticancer Activity

- Preliminary investigations into the cytotoxic effects of (2,2,2-Trifluoro-acetylamino)-acetyl chloride against human cancer cell lines have shown promising results. For instance, the compound has demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects in vitro. Results indicate a reduction in pro-inflammatory cytokine production when exposed to (2,2,2-Trifluoro-acetylamino)-acetyl chloride, suggesting a potential role in managing inflammatory diseases.

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 5.16 | |

| Cytotoxicity | HCT-116 | 4.94 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10.5 |

Synthesis and Applications

The synthesis of (2,2,2-Trifluoro-acetylamino)-acetyl chloride can be achieved through various methods involving the reaction of acetyl chloride with trifluoroacetic anhydride or similar reagents under controlled conditions.

Applications include:

- Modification of biomolecules for biochemical studies.

- Development of pharmaceutical agents targeting specific diseases.

- Utilization in organic synthesis due to its high reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.